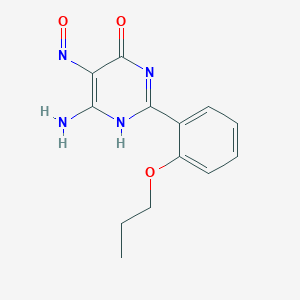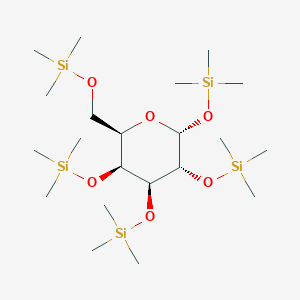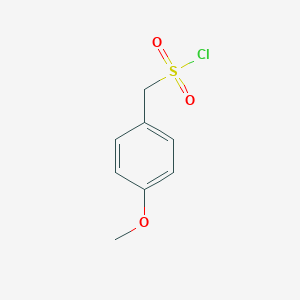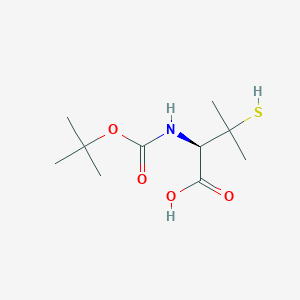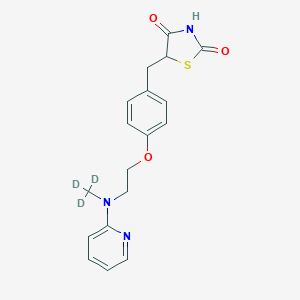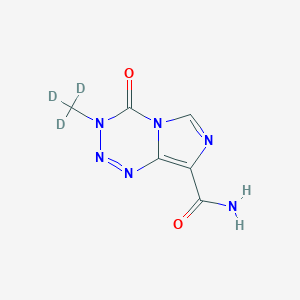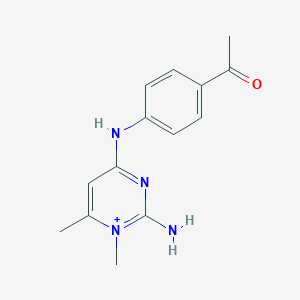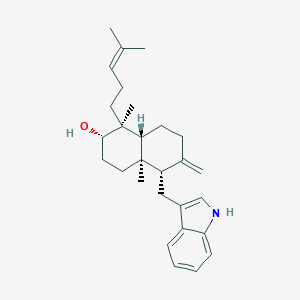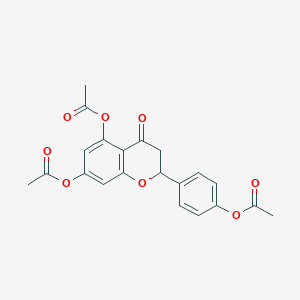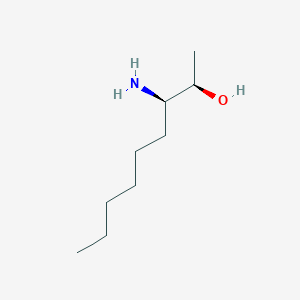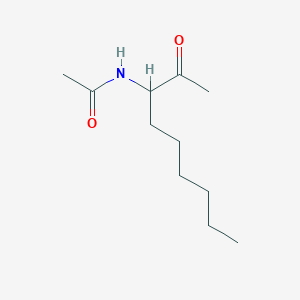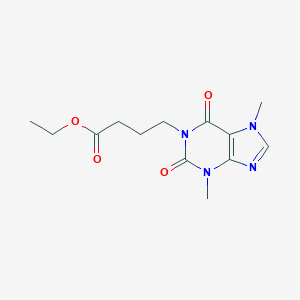
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is a chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is known for its potential use in drug development and material synthesis due to its distinctive properties.
準備方法
The synthesis of Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate typically involves the reaction of ester derivatives with hydrazine hydrate in anhydrous ethanol under reflux conditions. The reaction mixture is then cooled, and the resultant precipitate is filtered off, washed with a small amount of water, and crystallized from methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
化学反応の分析
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include hydrazine hydrate, anhydrous ethanol, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is used in diverse scientific research applications, including:
Chemistry: It is valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological assays to investigate its effects on various biological systems.
作用機序
The mechanism by which Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tumor necrosis factor α production, similar to theophylline, indicating its anti-inflammatory properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.
類似化合物との比較
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate can be compared with other similar compounds, such as:
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl acetate: This compound shares a similar purine structure but differs in its ester group.
8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides and butanehydrazides: These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory properties.
The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, making it valuable for various applications.
特性
IUPAC Name |
ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFRLVCLKWZGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432643 |
Source


|
| Record name | 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83636-88-8 |
Source


|
| Record name | 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)
